Piperidine-2-carboxylic acid hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
piperidine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO2.ClH/c8-6(9)5-3-1-2-4-7-5;/h5,7H,1-4H2,(H,8,9);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGDEGXARBUSFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10935955 | |
| Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15862-86-9, 5107-10-8 | |
| Record name | 2-Piperidinecarboxylic acid, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15862-86-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pipecolic acid hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015862869 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Piperidine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10935955 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-carboxypiperidinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.341 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | dl-Pipecolic acid hcl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIPECOLIC ACID HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6O89Q83G5X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanistic Investigations of Biological Activities
Biological Target Identification and Validation
The therapeutic potential of a compound is intrinsically linked to its interaction with specific biological targets. For piperidine-2-carboxylic acid and its analogs, research has focused on their ability to modulate the activity of several enzymes implicated in a range of physiological and pathological processes. The following sections detail the findings from these investigations.
Enzyme Inhibition Studies
The primary mechanism through which many small molecules exert their biological effects is through the inhibition of enzyme activity. The piperidine-2-carboxylic acid scaffold has been investigated as a potential inhibitor for a variety of enzymes.
Derivatives of piperidine-2-carboxylic acid have been explored as potential inhibitors of Angiotensin-Converting Enzyme (ACE), a key regulator of blood pressure. A United States patent described new substituted acyl derivatives of amino acids, including those based on the piperidine-2-carboxylic acid structure, as being useful as ACE inhibitors. nih.gov This suggests that the piperidine-2-carboxylic acid moiety can serve as a scaffold for the design of compounds that interfere with the renin-angiotensin system.
| Derivative Class | Target Enzyme | Observed Effect |
| Substituted acyl derivatives of piperidine-2-carboxylic acid | Angiotensin-Converting Enzyme (ACE) | Inhibition nih.gov |
The piperidine (B6355638) ring is a structural feature in a number of compounds that have been identified as inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the metabolism of signaling lipids. For instance, a series of piperidine-amide derivatives of chromone-2-carboxylic acid were synthesized and evaluated for their inhibitory properties against human sEH. One of the compounds, a chromone-2-amide derivative with a benzyl (B1604629) piperidine moiety, exhibited concentration-dependent inhibition of sEH with an IC50 value of 1.75 µM. researchgate.net Further studies on conformationally restricted inhibitors of human sEH have also been conducted. An N-(1-acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea (B33335) was identified as a potent inhibitor with an IC50 of 7.0 nM. nih.gov While these are not piperidine-2-carboxylic acid hydrochloride itself, these findings indicate that the piperidine scaffold is a key component for sEH inhibition. Research on other piperidine-derived amide inhibitors has also yielded potent, non-urea based inhibitors of human sEH. nih.gov
| Compound/Derivative Class | Target Enzyme | IC50 Value |
| Chromone-2-amide derivative with benzyl piperidine | Human Soluble Epoxide Hydrolase (sEH) | 1.75 µM researchgate.net |
| N-(1-Acetylpiperidin-4-yl)-N′-(adamant-1-yl) urea | Human Soluble Epoxide Hydrolase (sEH) | 7.0 nM nih.gov |
| Piperidine-derived amide inhibitors | Human Soluble Epoxide Hydrolase (sEH) | Potent, non-urea based inhibition nih.gov |
β-Lactamases are a major cause of bacterial resistance to β-lactam antibiotics. While the piperidine ring is a component of some modern β-lactamase inhibitors, such as relebactam (B560040) which contains a piperidin-4-ylcarbamoyl group, there is currently no available research data to suggest that this compound itself acts as a direct inhibitor of β-lactamase. nih.gov The development of novel β-lactamase inhibitors often involves complex molecular scaffolds, and the simple piperidine-2-carboxylic acid structure has not been identified as a key pharmacophore for this activity in published studies. nih.govcaymanchem.com
| Compound/Derivative Class | Target Enzyme | Observed Effect |
| This compound | β-Lactamase | No available research data |
Cathepsin K, a cysteine protease predominantly expressed in osteoclasts, is a key enzyme in bone resorption. The inhibition of this enzyme is a therapeutic strategy for osteoporosis. Research has shown that derivatives of piperidine can act as potent inhibitors of Cathepsin K. For example, a series of novel piperidamide-3-carboxamide derivatives were synthesized and evaluated, with one compound (H-9) exhibiting a potent IC50 value of 0.08 µM. asm.org The study identified a sulfonyl piperidine compound as a lead fragment with an IC50 of 13.52 µM. asm.org These findings, while not directly on this compound, highlight the importance of the piperidine scaffold in the design of Cathepsin K inhibitors. The structure-activity relationship studies revealed that the phenyl, acylamino, and piperidyl groups contribute positively to the inhibitory activity through interactions with the enzyme's active site. asm.org
| Compound/Derivative Class | Target Enzyme | IC50 Value |
| Piperidamide-3-carboxamide derivative (H-9) | Cathepsin K | 0.08 µM asm.org |
| Sulfonyl piperidine lead fragment | Cathepsin K | 13.52 µM asm.org |
Peroxisomal sarcosine (B1681465) oxidase, also known as L-pipecolate oxidase, is an enzyme that plays a role in the metabolism of amino acids. Research has demonstrated that this enzyme catalyzes the oxidation of L-pipecolic acid (the L-enantiomer of piperidine-2-carboxylic acid). pharmaceuticalintelligence.commdpi.com The recombinant human enzyme has been shown to oxidize both L-pipecolic acid and sarcosine. pharmaceuticalintelligence.commdpi.com In vivo, it is suggested that the enzyme is primarily involved in the degradation of L-pipecolic acid. pharmaceuticalintelligence.commdpi.com This interaction is not one of inhibition but rather of substrate metabolism, where piperidine-2-carboxylic acid is a molecule acted upon by the enzyme. The enzyme converts L-pipecolate and oxygen into 2,3,4,5-tetrahydropyridine-2-carboxylate and hydrogen peroxide. nih.gov
| Substrate | Enzyme | Reaction |
| L-Pipecolic acid (L-piperidine-2-carboxylic acid) | Peroxisomal Sarcosine Oxidase (L-pipecolate oxidase) | Oxidation to 2,3,4,5-tetrahydropyridine-2-carboxylate and H2O2 pharmaceuticalintelligence.commdpi.comnih.gov |
Receptor Binding Interactions
The interaction of piperidine-2-carboxylic acid and its derivatives with various biological receptors is a key area of research, revealing specific binding affinities and functional outcomes. These interactions are fundamental to understanding the compound's pharmacological profile.
Derivatives of piperidine-2-carboxylic acid have been shown to be potent and selective ligands for several neurotransmitter receptors, particularly glutamate (B1630785) and serotonin (B10506) receptors.
A series of cis-4-(tetrazolylakyl)piperidine-2-carboxylic acids have been identified as potent and selective antagonists of the N-methyl-D-aspartic acid (NMDA) receptor. nih.gov One of the most potent compounds in this series, designated LY233053, selectively displaced the binding of a known NMDA antagonist with a half-maximal inhibitory concentration (IC50) of 107 ± 7 nM. nih.gov In functional assays using cortical-wedge preparations, it antagonized NMDA-induced responses with an IC50 of 4.2 ± 0.4 μM. nih.gov
Research on pipecolic acid (piperidine-2-carboxylic acid) has identified specific, high-affinity binding sites in mouse brain membranes. nih.gov These binding sites were saturable and demonstrated a high affinity with a dissociation constant (KD) of 33.2 nM and a maximum binding capacity (Bmax) of 0.2 pmol/mg of protein. nih.gov The binding is modulated by gamma-Aminobutyric acid (GABA), indicating a potential interaction between these two neurotransmitter systems. nih.gov
Furthermore, derivatives such as 4-alkylpiperidine-2-carboxamides act as positive allosteric modulators (PAMs) of the serotonin 5-HT₂C receptor. nih.gov Molecular modeling suggests a basis for this selectivity, where the piperidine ring's ionizable nitrogen atom forms a hydrogen bond with the S334 residue of the transmembrane helix VI, an interaction not present in the 5-HT₂A or 5-HT₂B receptors. nih.gov
The piperidine core is also a critical structural feature for compounds designed to interact with histamine (B1213489) H₃ receptors. nih.govacs.org Piperidine derivatives have been shown to have a high affinity for histamine H₃ receptors, with Ki values often below 100 nM. nih.govacs.org
Table 1: Interaction of Piperidine-2-Carboxylic Acid Derivatives with Neurotransmitter Receptors
| Derivative Class | Receptor Target | Binding Affinity | Key Finding |
| cis-4-(Tetrazolylalkyl)piperidine-2-carboxylic acids | NMDA | IC₅₀ = 107 nM | Selective Antagonist nih.gov |
| Pipecolic Acid | Pipecolic Acid Binding Site | K_D = 33.2 nM | High-affinity binding site modulated by GABA nih.gov |
| 4-Alkylpiperidine-2-carboxamides | Serotonin 5-HT₂C | - | Positive Allosteric Modulator (PAM) nih.gov |
| Piperidine-based ligands | Histamine H₃ | K_i < 100 nM | High-affinity antagonism nih.govacs.org |
| Piperidine-based ligands | Sigma-1 (σ₁) | K_i = 3.64 nM (Compound 5) | High-affinity antagonism nih.gov |
While initially classified as a subtype of opioid receptors, sigma (σ) receptors are now considered a distinct class. nih.gov However, their interaction with piperidine-based compounds and their role in modulating pain pathways create a functional link to the opioid system. The sigma-1 receptor (σ₁R), in particular, is a target for piperidine derivatives. nih.gov
The piperidine moiety is considered a crucial structural element for dual activity at histamine H₃ and sigma-1 receptors. acs.org In its protonated form, the piperidine ring is believed to form a vital salt bridge interaction with the amino acid residue Glu172 within the σ₁R binding pocket, which is responsible for the high biological activity of these ligands. nih.govacs.org Certain piperidine derivatives have demonstrated a high affinity for σ₁R, with K_i values as low as 3.64 nM. nih.gov This interaction is significant as σ₁R antagonism has been shown to enhance opioid-induced antinociception. nih.gov
Cellular and Molecular Mechanisms of Action
The biological activities of this compound and its derivatives are underpinned by their influence on fundamental cellular processes, including apoptosis, neurotransmitter system regulation, and antimicrobial pathways.
Piperidine and its derivatives, notably piperine (B192125), can trigger programmed cell death, or apoptosis, in cancer cells through multiple molecular pathways. nih.gov The mechanism often involves the intrinsic apoptotic pathway, which is initiated by the disruption of the mitochondrial membrane. nih.gov
This process leads to the release of cytochrome C and the regulation of the Bax and Bcl-2 family of proteins. nih.gov Specifically, piperidine derivatives have been shown to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. nih.govmdpi.comresearchgate.net The resulting high Bax/Bcl-2 ratio is a key factor in inducing apoptosis. nih.gov Following these events, a cascade of caspase enzymes is activated, including caspase-3, caspase-7, and caspase-9, which are the executioners of apoptosis. nih.govnih.gov In some cancer cell lines, piperine treatment leads to increased levels of cleaved PARP, another hallmark of apoptosis. mdpi.com This apoptotic induction has been observed in various cancer cell lines, including lung, prostate, and oral cancer cells. nih.govmdpi.comresearchgate.net The activation of these apoptotic pathways is sometimes linked to the inhibition of cell survival signaling pathways like the PI3K/Akt/mTOR pathway. mdpi.com
Table 2: Apoptotic Effects of Piperidine Derivatives on Cancer Cell Lines
| Derivative | Cell Line | Key Molecular Effects |
| Piperine | A549 (Lung Cancer) | ↑ Bax, ↓ Bcl-2, ↑ Caspase-3/9 Activation nih.gov |
| Piperine | HSC-3 (Oral Cancer) | ↑ Cleaved PARP, ↑ Bax, ↓ Bcl-2, Inhibition of PI3K pathway mdpi.com |
| Piperine | DU145 (Prostate Cancer) | ↑ Bax, ↓ Bcl-2 researchgate.net |
| Novel Piperidones | CEM & COLO 205 | ↑ Caspase-3/7 Activation nih.gov |
The binding of piperidine-2-carboxylic acid derivatives to neurotransmitter receptors translates into the functional modulation of their respective systems.
As antagonists of the NMDA receptor, these compounds can block the downstream effects of excessive glutamate signaling. nih.gov This is demonstrated by their ability to prevent NMDA-induced convulsions and lethality in animal models, suggesting a neuroprotective role in conditions of excitotoxicity. nih.gov
As positive allosteric modulators of the 5-HT₂C receptor, piperidine-2-carboxamide (B12353) derivatives can restore or enhance diminished serotonin signaling. nih.gov This mechanism is being explored as a potential therapeutic approach for disorders where this signaling pathway is impaired. nih.gov
The antagonism of histamine H₃ autoreceptors by piperidine derivatives leads to an increased release of histamine and other neurotransmitters in the central nervous system, representing another layer of neurotransmitter system modulation. nih.gov Furthermore, the interaction with sigma-1 receptors, which are ligand-regulated chaperone proteins, allows these compounds to modulate the signaling of various other proteins and receptors they interact with, affecting processes like learning, memory, and mood. nih.gov
In the search for new agents to combat antibiotic-resistant bacteria, derivatives of piperidine-2-carboxylic acid have been synthesized and evaluated for their antimicrobial properties. researchgate.net Specifically, N-(2′-nitrophenyl)piperidine-2-carboxamides have shown antibacterial activity, particularly against Gram-negative bacterial strains. researchgate.net
The mechanism of action can be concentration-dependent, exhibiting both bacteriostatic (inhibiting growth) and bactericidal (killing bacteria) effects. researchgate.net Research has also explored the synergistic potential of these compounds. When combined with conventional antibiotics such as ciprofloxacin (B1669076) or vancomycin, certain derivatives have demonstrated an enhanced antibacterial effect against strains like E. coli, P. aeruginosa, and S. aureus. researchgate.net This suggests that these piperidine compounds may work through mechanisms that are complementary to existing antibiotics, potentially helping to overcome resistance. researchgate.net
Antioxidant Mechanisms and Free Radical Scavenging
The piperidine nucleus is considered a valuable scaffold for developing potent antioxidant agents. Its planar nature facilitates the introduction of various substituent groups at different positions, influencing its biological properties. innovareacademics.in The antioxidant activity of piperidine derivatives is often attributed to their ability to act as radical scavengers. For instance, certain substituted piperidines containing a TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) moiety exhibit antioxidant properties. It is proposed that the homolysis of the C-ON bond in these compounds generates TEMPO, which then functions as a radical-scavenging entity. ajchem-a.com The presence of a hydroxyl group on piperidine analogs has been shown to have a synergistic effect on their antioxidant capabilities. ajchem-a.com
The antioxidant mechanisms of piperidine-containing compounds can involve various processes. Phenolic compounds, for example, can act as antioxidants through hydrogen atom transfer (HAT), electron transfer-proton transfer (ET-PT), or sequential proton-loss electron transfer (SPLET), depending on the molecular structure and solvent. mdpi.com Carboxylic acid-containing non-steroidal anti-inflammatory drugs (CBA-NSAIDs) can induce the production of reactive oxygen species (ROS), leading to oxidative stress. nih.gov Antioxidants counteract this by transferring electrons to free radicals, thereby inhibiting the oxidative process. mdpi.com The antioxidant activity of piperidine derivatives is often evaluated by their IC50 value, with a lower value indicating higher activity. ajchem-a.com
Studies on various piperidine derivatives have highlighted the importance of specific structural features for antioxidant activity. For example, in a series of 2,6-diphenylpiperidine-4-one compounds and their imine analogs, one of the diarylpiperidin-4-one derivatives demonstrated superior antioxidant properties. ajchem-a.com Furthermore, the introduction of a piperidine ring into other molecular scaffolds, such as thiosemicarbazides, has been shown to enhance antioxidant potential.
Anti-inflammatory Pathways
Piperidine and its derivatives have demonstrated significant anti-inflammatory activities. nih.gov The anti-inflammatory effects of some compounds are linked to the cholinergic anti-inflammatory pathway, where acetylcholine (B1216132) (ACh) reduces the production of reactive oxygen species (ROS) and the release of pro-inflammatory cytokines. acs.org For instance, certain dual-acting inhibitors targeting both butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK) have been developed. These compounds effectively reduce the production of inflammatory markers in various in vitro and ex vivo models. acs.org
Piperine, a well-known piperidine alkaloid, exerts its anti-inflammatory effects by reducing the number of activated microglia and the expression of the pro-inflammatory cytokine IL-1β. nih.gov This action contributes to its neuroprotective effects in models of Parkinson's disease. nih.gov Similarly, certain carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) exert their effects by inhibiting pathways that lead to inflammation. nih.gov The anti-inflammatory potency of pyrrolopyrrolecarboxylic acids has been correlated with the steric and hydrogen-bonding properties of their benzoyl substituents. nih.gov
Neuroprotective Effects
Derivatives of piperidine-2-carboxylic acid have been investigated for their potential as neuroprotective agents, particularly as antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.gov NMDA receptor antagonists are of interest for the treatment of neurodegenerative disorders. nih.gov For example, a series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids have been shown to be potent and selective NMDA receptor antagonists. nih.gov These compounds selectively displace the binding of [3H]CGS-19755, a known NMDA antagonist, and antagonize NMDA-induced responses in cortical preparations. nih.gov
Piperine has also demonstrated neuroprotective effects in a mouse model of Parkinson's disease induced by 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP). nih.gov Its protective mechanism involves antioxidant, anti-apoptotic, and anti-inflammatory actions. nih.gov Piperine treatment was found to prevent the MPTP-induced decrease in tyrosine hydroxylase-positive cells in the substantia nigra, reduce the number of activated microglia, decrease the expression of the cytokine IL-1β, and mitigate oxidative stress. nih.gov Furthermore, it helps maintain the balance of Bcl-2/Bax, indicating an anti-apoptotic property. nih.gov
Anxiolytic and Anticonvulsant Properties
Derivatives of piperidine-2-carboxylic acid (pipecolic acid) have been evaluated for their anticonvulsant activity. nih.gov Some of these derivatives, specifically benzylamide derivatives, have been shown to displace the binding of [3H]1-[1-(2-thienyl)-cyclohexyl]piperidine (TCP) to the phencyclidine (PCP) site of the N-methyl-D-aspartate (NMDA) receptor. nih.gov Low-affinity uncompetitive antagonists of the NMDA receptor-associated ionophore are known to be effective anticonvulsants with low neurological toxicity. nih.gov While a clear correlation between binding affinity and pharmacological activity was not established, enantiomers of the alpha-methyl substituted benzylamide of 2-PC showed some efficacy in reducing seizure severity in amygdala kindled rats. nih.gov
Piperine has also been studied for its anticonvulsant effects. nih.gov It has been shown to modulate several neurotransmitter systems, including serotonin, norepinephrine, and GABA, which are all implicated in the development of convulsions. nih.gov Research indicates that piperine can delay the onset of tonic-clonic convulsions in various experimental seizure models, including those induced by pentylenetetrazole, strychnine, and BAY K-8644. nih.gov One of the proposed mechanisms for its anticonvulsant action is the antagonism of Na+ channels. nih.gov
Analgesic Activity Mechanisms
Piperidine derivatives are a core component of some potent analgesic agents. Fentanyl, a well-known synthetic opioid, possesses a piperidine structure and exerts its analgesic effects by activating μ-opioid receptors. wikipedia.org The analgesic and anti-inflammatory potencies of certain 5-aroyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids have been linked to the steric and hydrogen-bonding characteristics of the benzoyl substituents. nih.gov This suggests that the interaction of these compounds with their biological targets is highly dependent on their three-dimensional structure and electronic properties.
Structure-Activity Relationship (SAR) Studies
Influence of Piperidine Ring Substitutions on Activity
Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the piperidine ring influence the biological activity of its derivatives. The position and nature of substituents on the piperidine ring can significantly impact potency and selectivity for various biological targets.
For instance, in the context of monoamine oxidase (MAO) inhibitors, the position of substituents on the piperidine ring strongly influences MAO-B inhibition. nih.gov Compounds with a 1,3-substituted piperidine ring demonstrated better activity than their 1,4-substituted counterparts. nih.gov Furthermore, a para-hydroxy substitution on the piperidine ring resulted in maximum inhibitory activity against both MAO-A and MAO-B, indicating that para-substitution is preferred over meta-substitution and that the addition of a hydroxyl group enhances the inhibitory effect. nih.gov The introduction of small amino functional groups as substituents on the piperidine ring can also yield compounds with higher activity for MAO-B inhibition. nih.gov
In the development of dual PPARα/γ agonists, several series of substituted dehydropiperidine and piperidine-4-carboxylic acid analogs have been synthesized and their SAR explored. nih.gov Similarly, for NMDA receptor antagonists, the substitution pattern on the piperidine-2-carboxylic acid scaffold is critical. A series of cis-4-(tetrazolylalkyl)piperidine-2-carboxylic acids were found to be potent antagonists, highlighting the importance of the cis-stereochemistry and the nature of the substituent at the 4-position. nih.gov
The basicity of the substituent also plays a role. In a series of piperidinothiosemicarbazone derivatives, those substituted with the more basic piperidine and pyrrolidine (B122466) groups were generally more active against mycobacteria than those with the less basic morpholine (B109124) group. mdpi.com The position of substitution also matters, as seen in quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, where the location of an amino group on the benzene (B151609) ring significantly influenced antimicrobial activity. mdpi.com
The table below summarizes the influence of various substitutions on the piperidine ring on different biological activities.
| Biological Target/Activity | Substitution Position | Favorable Substituent(s) | Effect on Activity |
| MAO-B Inhibition | 1,3- vs. 1,4- | 1,3-substitution | Increased activity |
| MAO-A & MAO-B Inhibition | para- vs. meta- | para-hydroxy | Increased activity |
| MAO-B Inhibition | General | Small amino functional groups | Increased activity |
| Antimycobacterial Activity | General | Piperidine, Pyrrolidine (more basic) | Increased activity |
| NMDA Receptor Antagonism | 4-position | cis-tetrazolylalkyl | Potent antagonism |
Role of Hydrochloride Salt Form in Biological Activity
The formulation of active pharmaceutical ingredients (APIs) as hydrochloride salts is a common and effective strategy in pharmaceutical development to enhance their physicochemical properties. mljdental.com Converting a basic compound like piperidine-2-carboxylic acid into its hydrochloride salt form can significantly improve its utility in biological systems. This conversion typically leads to increased water solubility, improved stability, and enhanced bioavailability. pharmaoffer.compciti.in
The primary advantages of the hydrochloride salt form include:
Enhanced Solubility: Many APIs in their base form have poor water solubility, which can limit their absorption in the gastrointestinal tract. pciti.in The hydrochloride salt form is generally more soluble in water and other physiological fluids, which facilitates faster dissolution and better absorption. mljdental.comsilicon.fr
Improved Stability: The salt form often exhibits greater chemical stability and a longer shelf-life compared to the freebase form. mljdental.comrelaisnautic.com It can protect the active compound from degradation due to environmental factors like moisture and light. mljdental.com
Increased Bioavailability: By improving solubility and stability, the hydrochloride salt form often leads to higher bioavailability. pharmaoffer.com This means a greater proportion of the administered drug reaches the systemic circulation, potentially increasing its therapeutic effectiveness. silicon.fr
Table 1: Advantages of Hydrochloride Salt Formulation
| Property | Impact of Hydrochloride Form | Rationale |
|---|---|---|
| Solubility | Increased | Converts the base into a more water-soluble salt, aiding dissolution in bodily fluids. pciti.in |
| Stability | Improved | Protects the API from chemical degradation, extending its shelf-life. mljdental.comrelaisnautic.com |
| Bioavailability | Enhanced | Better solubility and stability lead to more efficient absorption into the bloodstream. pharmaoffer.comsilicon.fr |
Impact of Stereochemistry on Biological Efficacy
Piperidine-2-carboxylic acid is a chiral molecule, meaning it exists in different stereoisomeric forms (enantiomers) that are non-superimposable mirror images of each other, commonly designated as (S) and (R) forms. wikipedia.orgnih.govnih.gov The specific three-dimensional arrangement of atoms in each stereoisomer can have a profound impact on its biological efficacy. This is because biological targets, such as enzymes and receptors, are themselves chiral and often exhibit stereospecificity, interacting differently with each enantiomer.
The (S)-stereoisomer of piperidine-2-carboxylic acid is the more common form found in nature. wikipedia.org The biological activity of piperidine derivatives can be highly dependent on their stereochemistry, with one enantiomer often demonstrating significantly greater potency or a different pharmacological profile than the other. nih.gov For example, in the development of nicotinic acetylcholine receptor (nAChR) ligands, pyrrolidinyl and azetidinyl analogues generally showed higher binding affinity than the corresponding piperidine derivatives, highlighting the importance of the ring structure and its stereochemistry. researchgate.net The synthesis of stereo-enriched piperidines is a key goal in medicinal chemistry to produce compounds with precise stereochemistry for optimal interaction with biological targets. nih.gov
Table 2: Stereochemistry of Piperidine-2-carboxylic acid
| Stereoisomer | Description | Significance in Biology |
|---|---|---|
| (S)-enantiomer | One of the two mirror-image forms of the molecule. bldpharm.com | More common natural stereoisomer. wikipedia.org Biological systems may interact preferentially with this form. |
| (R)-enantiomer | The other mirror-image form of the molecule. nih.gov | May exhibit different biological activity or potency compared to the (S)-enantiomer due to chiral recognition by biological targets. |
In Vitro and In Vivo Pharmacological Evaluation
Cell-Based Assays for Cytotoxicity and Efficacy
In vitro cell-based assays are a cornerstone of early-stage drug discovery, providing crucial information on a compound's potential efficacy and its toxicity to cells (cytotoxicity). These assays allow for the screening of numerous compounds in a controlled laboratory environment. For instance, novel piperidine carboxylic acid derivatives have been evaluated in cell-based assays for their ability to inhibit the upregulation of adhesion molecules like intercellular adhesion molecule-1 (ICAM-1), which is involved in inflammatory responses. nih.gov In the context of neurodegenerative diseases, other piperidine derivatives have been screened for their capacity to inhibit the aggregation of beta-amyloid peptides, a key pathological hallmark of Alzheimer's disease. nih.gov Such assays provide initial data on whether a compound has the desired biological effect at a cellular level and helps identify candidates for further testing.
Enzyme Inhibition Assays
Enzyme inhibition assays are specific in vitro tests used to determine if a compound can interfere with the activity of a particular enzyme. Many diseases are caused or exacerbated by the aberrant activity of specific enzymes, making enzyme inhibitors a major class of therapeutic agents. Piperidine-2-carboxylic acid and its derivatives have been investigated as inhibitors of various enzymes.
Research has shown that certain analogues of 2-pyridinecarboxylic acid demonstrated inhibitory activity against enzymes such as alpha-amylase and carboxypeptidase A. nih.gov Furthermore, with the goal of developing therapeutics for Alzheimer's disease, new piperidine derivatives have been designed and synthesized to act as dual inhibitors of acetylcholinesterase (AChE) and beta-amyloid aggregation. nih.gov Other studies have focused on developing dual inhibitors of butyrylcholinesterase (BChE) and p38α mitogen-activated protein kinase (p38α MAPK) to target both cholinergic deficits and neuroinflammation. acs.org
Table 3: Examples of Enzyme Inhibition by Piperidine Derivatives
| Compound Class | Target Enzyme(s) | Therapeutic Area |
|---|---|---|
| 2-Pyridinecarboxylic acid analogs | Alpha-amylase, Carboxypeptidase A | General Enzyme Inhibition nih.gov |
| Novel Piperidine derivatives | Acetylcholinesterase (AChE) | Neurodegenerative Disease nih.gov |
| Indazole derivatives with piperidine moiety | Butyrylcholinesterase (BChE), p38α MAPK | Neurodegenerative Disease acs.org |
| Piperidine-2-carboxylic acid derivatives | NMDA Receptor Antagonists | Neurological Disorders nih.gov |
Animal Models for Efficacy and Safety (General, no dosage)
For example, piperidine carboxylic acid derivatives have been tested in a mouse model of interleukin-1 (IL-1) induced paw inflammation and a rat model of carrageenan-induced pleurisy to evaluate their anti-inflammatory activity. nih.gov Similarly, to test for procognitive properties, piperidine-containing compounds have been evaluated in mouse models of cognitive dysfunction, such as those induced by scopolamine (B1681570) (to mimic cholinergic deficits) or lipopolysaccharide (to mimic neuroinflammation). acs.org These animal studies are a vital step in the drug development process, bridging the gap between laboratory research and human clinical trials. frontiersin.org
Metabolic Pathways and Biotransformation
Studies on compounds containing a 4-aminopiperidine (B84694) moiety have shown that N-dealkylation is a predominant metabolic pathway, often catalyzed by the CYP3A4 isoform. nih.gov The metabolic stability of the piperidine ring itself can be a concern, as it can be susceptible to oxidation. researchgate.net Medicinal chemists may introduce substituents onto the ring to impede this metabolic breakdown and improve the compound's stability in the body. researchgate.net
Uptake and Metabolism in Biological Systems
The uptake and metabolism of piperidine-2-carboxylic acid and its precursors have been investigated in various biological systems, particularly within the mammalian brain. Studies focusing on brain tissue have revealed specific, energy-dependent transport mechanisms for these compounds.
In mouse brain synaptosomes, the uptake of D,L-[3H]pipecolic acid is characterized by a dual-component transport system. This process is dependent on both temperature and the presence of sodium ions (Na+) and is sensitive to ouabain. Kinetic analysis has identified a high-affinity system and a low-affinity system for its transport. nih.gov The uptake can be inhibited by structurally related compounds, including glycine, L-proline, and gamma-aminobutyric acid (GABA), suggesting a shared or competitive transport pathway. nih.gov
Similarly, research on Δ¹-piperidine-2-carboxylic acid (P2C), a direct metabolic precursor to pipecolic acid, in rat cerebral cortex synaptosomes shows that its uptake is also Na+- and temperature-dependent. nih.gov This transport exhibits two-tier kinetics. nih.gov However, the uptake of P2C is only moderately inhibited by L-lysine, L-pipecolic acid, or L-alpha-aminoadipic acid, indicating a distinct transport mechanism from these related metabolites. nih.gov
Following direct injection into the mouse brain, D,L-[3H]pipecolic acid is reabsorbed from the ventricles and distributed to several brain regions, with the highest accumulation observed in the hippocampus, neocortex, and striatum. nih.gov The compound is eliminated from the brain in a biphasic manner, with an initial rapid decrease followed by a slower phase. nih.gov The primary route for the elimination of injected pipecolic acid from the body is through kidney secretion. nih.gov Within the brain, a metabolic conversion of pipecolic acid to α-aminoadipic acid has been observed. nih.gov
Species-specific differences in metabolism are notable. In rabbits, both D- and L-pipecolic acid are metabolized to CO2, a process that occurs in kidney slices. nih.gov In contrast, rats exhibit very little catabolism of injected L-pipecolic acid, with a significant portion being excreted unchanged in the urine. nih.gov Furthermore, studies suggest that in humans, D-pipecolic acid may primarily originate from the catabolism of dietary lysine (B10760008) by intestinal bacteria. hmdb.ca
Table 1: Kinetic Parameters of Piperidine-2-carboxylic Acid and Precursor Uptake in Brain Synaptosomes
| Compound | Organism | Transport System | K_m (μM) | V_max (pmol/mg protein/min) | Dependencies |
| D,L-[3H]pipecolic acid nih.gov | Mouse | High-affinity | 3.9 | 43 | Temperature, Na+, Ouabain-sensitive |
| Low-affinity | 90.2 | 817 | |||
| Δ¹-piperidine-2-carboxylic acid nih.gov | Rat | Tier 1 | 2.6 | 1.6 | Temperature, Na+ |
| Tier 2 | 0.7 | 0.73 | |||
| Note: V_max values for D,L-[3H]pipecolic acid were converted from nmol/mg protein/3 min to pmol/mg protein/min for comparison. |
Enzymatic Interconversions Involving Piperidine-2-carboxylic acid
Piperidine-2-carboxylic acid is a key intermediate in the metabolic pathway of L-lysine in many organisms, from bacteria to mammals. Its formation and conversion are catalyzed by a series of specific enzymes.
A primary pathway for the synthesis of L-pipecolic acid begins with the oxidative deamination of L-lysine. cuny.edu This reaction is catalyzed by L-lysine α-oxidase, an enzyme that converts L-lysine into α-keto-ε-aminocaproic acid. cuny.edu This intermediate spontaneously undergoes dehydrative cyclization to form the cyclic imine, Δ¹-piperideine-2-carboxylic acid (P2C). nih.govcuny.edu The final step in this pathway is the reduction of P2C to L-pipecolic acid. This reaction is catalyzed by Δ¹-piperideine-2-carboxylate reductase, an enzyme that utilizes NADPH as a reductant. nih.govhmdb.ca While P2C is the direct precursor, studies in rat brain preparations show that the synaptosomal fraction has very low activity for converting P2C to L-pipecolic acid; this metabolic activity is primarily located in the soluble S2 fraction of the cell. nih.gov
Another enzymatic reaction capable of producing L-pipecolic acid involves glutamate dehydrogenase. This enzyme can catalyze the reduction of P2C to L-pipecolic acid using NADPH as the reductant, forming NADP+ as a product. The reaction is measurable in both directions, allowing for the interconversion between the α-imino acid (P2C) and the α-amino acid (pipecolic acid). cuny.edu
In plants, a similar pathway exists where L-lysine is converted to pipecolic acid. The enzyme ALD1, an aminotransferase, catalyzes the transfer of the α-amino group from L-lysine to an acceptor oxoacid like pyruvate. This produces α-keto-ε-aminocaproic acid, which cyclizes to P2C and then isomerizes to Δ²-piperideine-2-carboxylic acid. This isomer is subsequently reduced to pipecolic acid by the enzyme SARD4.
The stereochemistry of pipecolic acid can be controlled enzymatically. Deracemization processes have been developed to produce the pure L-enantiomer from a racemic mixture. This involves the formation of the stable cyclic imine P2C, followed by a stereospecific enzymatic reduction to yield only L-pipecolic acid. nih.gov
Table 2: Key Enzymes in Piperidine-2-carboxylic Acid Metabolism
| Enzyme | Substrate(s) | Product(s) | Organism/System Context |
| L-lysine α-oxidase cuny.edu | L-lysine, O₂ | α-keto-ε-aminocaproic acid, NH₃, H₂O₂ | General lysine degradation pathway |
| Δ¹-piperideine-2-carboxylate reductase nih.govhmdb.ca | Δ¹-piperideine-2-carboxylic acid, NADPH | L-pipecolic acid, NADP+ | Mammalian and bacterial lysine metabolism |
| Glutamate dehydrogenase cuny.edu | Δ¹-piperidine-2-carboxylic acid, NADPH | L-pipecolic acid, NADP+ | Mammalian brain |
| ALD1 aminotransferase | L-lysine, Pyruvate | α-keto-ε-aminocaproic acid, Alanine | Plant immunity pathway |
| SARD4 reductase | Δ²-piperideine-2-carboxylic acid | Pipecolic acid | Plant immunity pathway |
Applications in Medicinal Chemistry and Drug Discovery
Piperidine-2-carboxylic acid hydrochloride as a Chiral Building Block
The chirality of piperidine-2-carboxylic acid is crucial in drug design, as stereochemistry significantly influences a drug's biological activity. thieme-connect.com Introducing a chiral center into the piperidine (B6355638) ring can enhance drug efficacy and create stereoisomers that better fit the target proteins. thieme-connect.com As a chiral, non-racemic starting material, it allows for the stereocontrolled synthesis of complex, polysubstituted piperidine-containing drugs. rsc.org The presence of both a secondary amine and a carboxylic acid group provides two reactive sites for chemical modification, enabling the creation of diverse derivatives. This versatility has established piperidine-2-carboxylic acid and its analogues as essential chiral building blocks for synthesizing pharmacologically active compounds. nih.gov
Piperidine-2-carboxylic acid is a widely used pharmaceutical intermediate with significant market demand. google.com It serves as a foundational component for producing secondary metabolites with potent pharmacological activities, such as immunosuppressants and antitumor antibiotics. google.com The synthesis of intermediates often involves leveraging the existing stereochemistry of the piperidine-2-carboxylic acid core to build more complex molecules. mdpi.com
Various synthetic strategies have been developed to produce these intermediates efficiently. For example, an optimized Strecker-type condensation of 1-benzylpiperidin-4-one is used to create methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate, a key intermediate for highly active narcotic analgesics like remifentanil. researchgate.net Another method involves using glutamic acid or pyroglutamic acid as starting materials to produce protected 5-hydroxypiperidine-2-carboxylic acid compounds, which are useful intermediates for β-lactamase inhibitors. google.com The development of one-pot synthesis methods, such as the preparation of Weinreb-like amides of (S)- and (R)-N-BOC-pipecolic acids, further highlights the practical importance of this scaffold in creating valuable pharmaceutical precursors. researchgate.net
Table 1: Examples of Pharmaceutical Intermediates from Piperidine Scaffolds
| Intermediate | Starting Material | Application/Significance |
|---|---|---|
| (S)-2-Piperidinecarboxylic acid | L-camphorsulfonamide (as chiral auxiliary) | Intermediate for various drugs, including immunosuppressants and antitumor antibiotics. google.com |
| Methyl 4-[(1-oxopropyl)phenylamino]piperidine-4-carboxylate | 1-Benzylpiperidin-4-one | Key intermediate for fentanyl-type analgesics like remifentanil. researchgate.net |
| (2S,5S)/(2R,5R)-5-hydroxypiperidine-2-carboxylic acid | Glutamic acid or pyroglutamic acid | Synthetic intermediate for β-lactamase inhibitors. google.com |
The piperidine scaffold is a cornerstone in the development of new drugs. researchgate.net Its derivatives have been investigated for a wide spectrum of biological activities, including potential antiviral, antibacterial, and anticancer properties. The synthesis of novel therapeutic agents often begins with the piperidine-2-carboxylic acid core, which is modified to target specific biological pathways. rsc.org
For instance, derivatives have been explored as potent and selective antagonists for the N-methyl-D-aspartate (NMDA) receptor, which is implicated in various neurological processes. In another application, a C(2)-symmetric 2,6-diallylpiperidine carboxylic acid methyl ester was developed as a chiral building block for synthesizing piperidine-related alkaloids, demonstrating its utility in creating complex natural product analogs. researchgate.netnih.gov Research into quinoxaline-2-carboxylic acid 1,4-dioxide derivatives, which incorporate a piperidine segment, has identified promising candidates for new antimycobacterial drugs. mdpi.com These examples underscore the role of piperidine-2-carboxylic acid in generating diverse therapeutic agents. researchgate.net
Design and Synthesis of Piperidine-Based Therapeutics
The piperidine ring is one of the most important synthetic fragments in drug design, present in more than twenty classes of pharmaceuticals. nih.gov Its derivatives can act as part of the pharmacophore, directly interacting with enzyme active sites, or as a structural scaffold to achieve the desired conformation and properties of a drug. nih.gov The stereocontrolled synthesis of polysubstituted piperidines is a major focus in organic synthesis due to the prevalence of this motif in approved drugs. rsc.org
Synthetic methodologies are continually advancing to create diverse piperidine derivatives, including substituted piperidines, spiropiperidines, and condensed piperidines. nih.gov Techniques such as intramolecular cyclization, radical-mediated cyclization, and various annulation reactions ([5+1], [4+2], [3+3]) are employed to construct the piperidine core with high stereo- and regioselectivity. nih.govmdpi.com
Piperidine-based compounds are extensively researched for treating CNS disorders. unmc.edu Dopamine (B1211576), a key neurotransmitter, plays a significant role in movement and learning, and its malfunction can lead to disorders like Parkinson's Disease (PD). unmc.edu While L-DOPA is a standard treatment for PD, long-term use can cause debilitating side effects. unmc.edu This has driven research into alternative treatments, including those targeting dopamine receptors and other CNS receptors like the Sigma-1 receptor (S1R), which is implicated in Alzheimer's Disease and PD. unmc.edu
The piperidine scaffold is a key component in many compounds designed to treat CNS disorders. For example, N-benzylpiperidines have been synthesized and evaluated as acetylcholinesterase (AChE) inhibitors, a common strategy for treating Alzheimer's disease. nih.gov Donepezil (B133215), a well-known AChE inhibitor for Alzheimer's, features a benzylpiperidine moiety. acs.org Furthermore, elevated levels of pipecolic acid itself have been associated with certain forms of epilepsy, indicating its direct involvement in CNS pathways. wikipedia.org
Table 2: Research on Piperidine-Based Therapeutics for CNS Disorders
| Therapeutic Target | Compound Class/Example | Disorder | Research Finding |
|---|---|---|---|
| Acetylcholinesterase (AChE) | N-benzylpiperidines (e.g., compound 5h) | Alzheimer's Disease | Compound 5h showed higher AChE inhibitory activity (IC50 = 0.83 µM) than the standard drug, galantamine. nih.gov |
| Dopamine Receptors (e.g., D4R) | Morpholine (B109124) compounds (piperidine isosteres) | Parkinson's Disease (L-DOPA-induced dyskinesia) | Previously identified compounds showed efficacy in animal models, leading to the development of more stable piperidine-based analogs. unmc.edu |
| Monoamine Oxidase (MAO) | Donepezil-pyridyl hybrids | Alzheimer's Disease | A hybrid compound combining donepezil's benzylpiperidine moiety showed potent inhibition of both MAO-A and MAO-B. acs.org |
The piperidine nucleus is found in compounds with established anti-inflammatory properties. acs.org Carboxylic acid non-steroidal anti-inflammatory drugs (CBA-NSAIDs) are widely used for their anti-inflammatory effects, and research into novel anti-inflammatory agents often incorporates carboxylic acid functionalities. nih.gov Piperine (B192125), an alkaloid from black pepper that contains a piperidine ring, has demonstrated potent inhibitory effects on monoamine oxidase (MAO), an enzyme linked to inflammation, in addition to direct anti-inflammatory activity. acs.org The development of new anti-inflammatory drugs often involves creating hybrid molecules that combine known pharmacophores. For instance, combining the benzylpiperidine part of donepezil with other active moieties has led to multi-target agents with potential applications in neuroinflammation associated with Alzheimer's disease. acs.org
Piperidine and its derivatives have emerged as potential clinical agents against various cancers, including breast, prostate, colon, and lung cancer. researchgate.net The piperidine scaffold is a key feature in the design of small molecules aimed at inhibiting cancer-related pathways. thieme-connect.comcolab.ws For example, inhibitors of the HDM2-p53 protein-protein interaction, a key target in cancer therapy, have been developed using a piperidine-containing core. thieme-connect.com
Research has shown that piperidine-containing compounds can induce apoptosis (programmed cell death) in cancer cells through various molecular mechanisms. nih.gov These mechanisms include the suppression of signaling pathways like STAT-3 and the inhibition of anti-apoptotic proteins such as BCL-2. researchgate.net The design of novel anticancer agents often involves a structure-guided approach; for example, 4-quinoline carboxylic acids were developed as potent inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH), an enzyme critical for cancer cell proliferation. nih.gov These efforts highlight the versatility and importance of the piperidine and carboxylic acid motifs in modern anticancer drug discovery. researchgate.netnih.govnih.gov
Antimicrobial Drug Development
The piperidine scaffold is a common motif in a multitude of pharmaceutical agents, and its derivatives are actively being investigated for their antimicrobial properties. Research into the synthesis of novel compounds containing the piperidine ring has demonstrated a range of biological activities.
Detailed research has explored the synthesis of N-(2'-nitrophenyl)piperidine-2-carboxylic acids as potential antibacterial agents. researchgate.net These compounds are synthesized from the parent piperidine-2-carboxylic acid, highlighting its role as a key starting material. researchgate.net The antibacterial activities of these derivatives have been evaluated against a panel of both Gram-positive and Gram-negative bacteria. researchgate.net For instance, substituted N-(2'-nitrophenyl)piperidine-2-carboxamides have been synthesized and screened, with some derivatives showing notable activity. nih.gov One such study reported that a synthesized carboxamide derivative exhibited a minimum inhibitory concentration (MIC) value of 15.6 µg/mL against Staphylococcus aureus. nih.gov This line of research aims to develop mimics of proline-rich antimicrobial peptides to combat the growing threat of antibiotic resistance. researchgate.net
The general synthesis approach involves the condensation of substituted o-halogenonitrobenzenes with piperidine-2-carboxylic acid (pipecolic acid) under basic conditions. researchgate.net The resulting N-arylated piperidine-2-carboxylic acids can then be further modified, for example, by amidation to produce a diverse library of compounds for antimicrobial screening. researchgate.netnih.gov
Table 1: Antimicrobial Activity of a Piperidine-2-Carboxamide (B12353) Derivative
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.6 µg/mL nih.gov |
Hypertension Management
While direct evidence for the use of this compound in hypertension management is limited, the broader class of piperidine and pyridine (B92270) carboxylic acids has shown promise in this area. For instance, derivatives of 4-piperidine carboxylic acid are utilized in the synthesis of cardiovascular drugs. It is important to note that this is a structural isomer of the compound in focus.
Research into related heterocyclic carboxylic acids has yielded potent antihypertensive agents. A study on 5-amino-2-pyridinecarboxylic acid derivatives, which share a similar heterocyclic core, demonstrated significant antihypertensive effects in spontaneously hypertensive rats. This underscores the potential of this class of compounds in the development of new treatments for hypertension.
Osteoporosis Treatment
The piperidine scaffold is also being explored for its potential in treating osteoporosis, a disease characterized by excessive bone resorption. mdpi.com A promising strategy in this field is the inhibition of cathepsin K, an enzyme pivotal to bone collagen degradation. mdpi.comnih.gov
Recent research has focused on the design and synthesis of piperidine-3-carboxamide derivatives as potent and selective cathepsin K inhibitors. mdpi.com It is crucial to note that these are derivatives of piperidine-3-carboxylic acid, an isomer of the subject compound. In one study, a series of these derivatives was synthesized and evaluated, with one compound, designated H-9, exhibiting a half-maximal inhibitory concentration (IC50) of 0.08 µM against cathepsin K. mdpi.com Molecular docking studies revealed that this compound effectively interacts with the active site of the enzyme. mdpi.com Furthermore, in vitro assays demonstrated that H-9 has anti-bone resorption effects comparable to MIV-711, a known cathepsin K inhibitor. mdpi.com
Table 2: Inhibitory Activity of a Piperidine-3-carboxamide Derivative against Cathepsin K
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| H-9 | 0.08 mdpi.com | Cathepsin K mdpi.com |
Advanced Drug Latching and Delivery Systems
The bifunctional nature of piperidine-2-carboxylic acid, possessing both a secondary amine and a carboxylic acid group, makes it a potentially valuable component in the construction of advanced drug delivery systems. These two reactive sites allow for its use as a linker, covalently connecting a targeting moiety (like a peptide) to a therapeutic drug. nih.gov
In the field of drug delivery, particularly for targeted cancer therapy, peptide-drug conjugates (PDCs) are gaining prominence. nih.gov The linker component in a PDC is critical, influencing the stability of the conjugate in circulation and the timely release of the drug at the target site. nih.gov While specific examples of this compound being used as a linker in a "drug latching" system are not extensively documented, its chemical structure is well-suited for such applications. The amine group can be acylated, and the carboxylic acid can form an amide or ester bond, providing a stable yet potentially cleavable linkage.
The incorporation of cyclic structures like piperidine into linker moieties can also confer conformational rigidity, which can be advantageous in drug design. For instance, piperazine-containing linkers have been explored in Proteolysis Targeting Chimeras (PROTACs) to improve properties such as solubility and rigidity. rsc.org This suggests that the piperidine ring of piperidine-2-carboxylic acid could similarly contribute to the structural integrity of a linker in a drug delivery system.
Proteomics Research Applications
Piperidine-2-carboxylic acid, also known as pipecolic acid, and its derivatives are valuable tools in proteomics research, particularly in the areas of protein labeling and studying the subcellular localization of enzymes.
Protein Labeling and Identification
Isotopically labeled versions of pipecolic acid are utilized to probe the mechanisms of enzymes involved in its metabolic pathways. For example, deuterium-labeled and 15N-labeled pipecolic acid have been instrumental in mechanistic studies of enzymes. These labeled compounds act as tracers, allowing researchers to follow the metabolic fate of the molecule and to identify and characterize the enzymes that process it.
Subcellular Localization Studies
Understanding the location of metabolic processes within a cell is a fundamental aspect of proteomics. Studies on the metabolism of L-pipecolic acid have focused on identifying the subcellular compartments where its metabolic enzymes reside. Research in rats has shown that L-pipecolic acid oxidase, a key enzyme in the degradation of L-pipecolic acid, is localized in both mitochondria and peroxisomes of liver cells. nih.gov Further investigation revealed that within these organelles, the enzyme is a matrix protein in mitochondria but is associated with the membrane in peroxisomes. nih.gov These findings are crucial for understanding the metabolic pathways of lysine (B10760008), for which pipecolic acid is an intermediate, and for elucidating the pathophysiology of certain metabolic disorders. nih.gov
Table 3: Subcellular Localization of L-pipecolic acid oxidase in Rat Liver
| Organelle | Location of Enzyme |
|---|---|
| Mitochondria | Matrix nih.gov |
| Peroxisomes | Membrane-associated nih.gov |
Theoretical and Computational Studies of Piperidine 2 Carboxylic Acid Hydrochloride
Molecular Docking and Dynamics Simulations
Molecular docking and molecular dynamics (MD) simulations are pivotal computational techniques used to predict how a ligand, such as Piperidine-2-carboxylic acid, interacts with a macromolecular target, typically a protein. Docking predicts the preferred binding orientation and affinity of a molecule to a target, while MD simulations provide a detailed view of the dynamic evolution of the ligand-protein complex over time, offering insights into its stability and the conformational changes that may occur.
While specific docking studies on Piperidine-2-carboxylic acid hydrochloride are not extensively detailed in publicly available literature, research on its derivatives highlights the utility of the piperidine (B6355638) scaffold in targeting various receptors. For instance, derivatives have been modeled as antagonists for the N-methyl-D-aspartate (NMDA) receptor, suggesting that the piperidine-2-carboxylic acid moiety plays a key role in the binding geometry within the receptor. nih.gov In other studies, piperidine derivatives have been docked against targets like the SARS-CoV-2 main protease (Mpro) and the CCR5 co-receptor for HIV, demonstrating the versatility of this chemical scaffold. 5z.comnih.gov
MD simulations complement docking by assessing the stability of the predicted binding poses. For example, simulations of piperidine derivatives have been used to confirm the stability of ligand-receptor complexes over nanoseconds, providing confidence in the docking results. 5z.comnih.gov MD simulations of piperidinium-based ionic liquids have also been performed to understand their structural and dynamic properties, which can be extrapolated to understand the behavior of the protonated form of Piperidine-2-carboxylic acid in biological environments. nih.gov
| Study Focus | Target/System | Key Findings from Derivatives | Computational Method |
| NMDA Receptor Antagonism | NMDA Receptor | Modeling suggested a specific binding geometry for piperidine sulfonic acid derivatives, differing from phosphonic homologues. nih.gov | Molecular Modeling |
| HIV Co-receptor Antagonism | CCR5 | Sulfo carboxamide derivatives of piperidine showed increased stability and competitive binding compared to existing compounds. 5z.com | Molecular Dynamics Simulation |
| SARS-CoV-2 Inhibition | Main Protease (Mpro) | Piperidine derivatives showed significant binding affinities and formed stable complexes in the Mpro active site. nih.gov | Molecular Docking & MD Simulation |
| Ionic Liquid Dynamics | Amino Acid Ionic Liquids | Investigated the structure and dynamics of N-butyl N-methyl piperidinium cations with amino acid anions. nih.gov | MD Simulation & DFT |
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, reactivity, and geometric parameters of molecules. These methods provide a fundamental understanding of a molecule's properties based on the principles of quantum mechanics.
For the piperidine scaffold, DFT calculations are used to determine key electronic descriptors. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule; a larger gap implies higher stability. nih.gov
Molecular Electrostatic Potential (MEP) maps are another valuable output of these calculations. MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This information is crucial for predicting how the molecule will interact with biological targets, such as through hydrogen bonding or electrostatic interactions.
Furthermore, analyses like Mulliken population analysis can calculate the partial atomic charges on each atom in the molecule. For instance, in a substituted piperidine derivative, the nitrogen atom of the piperidine ring was found to possess a significant negative charge, highlighting its potential role in intermolecular interactions like hydrogen bonding. nih.gov While specific DFT studies on this compound are limited, these established methods are directly applicable to elucidating its electronic characteristics and reactivity profile.
Conformational Analysis and Energy Landscapes
The biological activity of a molecule is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis of this compound focuses on identifying the most stable spatial arrangements of its atoms and the energy differences between them.
The piperidine ring typically adopts a stable chair conformation. For a 2-substituted piperidine like pipecolic acid, the carboxylic acid group can be in either an axial or equatorial position. Computational studies on piperidine itself have shown an energy difference of approximately 0.6 kcal/mol between the axial and equatorial conformations.
For piperidinium salts, which are structurally analogous to this compound due to the protonated nitrogen, the conformational landscape is significantly altered. Molecular mechanics calculations and NMR studies have shown that protonation of the nitrogen atom leads to a notable stabilization of the axial conformer for polar substituents. This stabilization is attributed to electrostatic interactions between the positively charged nitrogen (N⁺-H) and the polar substituent. In studies of various 4-substituted piperidinium salts, this stabilization was quantified to be around 0.7 to 0.8 kcal/mol. This effect can even reverse the conformational preference, making the axial form more favored than the equatorial one in the protonated state.
| Compound Type | Substituent Position | Parameter | Energy Value (kcal/mol) | Finding |
| Piperidine | N/A | Energy difference (axial vs. equatorial) | ~0.6 | Equatorial conformer is generally more stable. |
| 4-Substituted Piperidinium Salts | Axial | Stabilization upon protonation | 0.7 - 0.8 | The axial conformer is significantly stabilized by electrostatic interactions with the N⁺-H group. |
In Silico Prediction of Biological Activity and ADMET Properties
Before a compound can be considered for development as a drug, its pharmacokinetic properties must be evaluated. In silico methods provide a rapid and cost-effective way to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of a molecule.
These predictions are often guided by established principles such as Lipinski's Rule of Five, which outlines the physicochemical properties that are common among orally active drugs. drugbank.com The rule states that a compound is more likely to be orally bioavailable if it has:
A molecular weight of less than 500 Daltons.
No more than 5 hydrogen bond donors.
No more than 10 hydrogen bond acceptors.
A calculated octanol-water partition coefficient (logP) not greater than 5.
Various computational tools and web servers, such as SwissADME and pkCSM, are used to predict these and other ADMET properties. researchgate.netuq.edu.au Studies on libraries of piperidine-based compounds have shown that they generally demonstrate favorable physicochemical properties, high gastrointestinal absorption, and low predicted toxicity, complying with Lipinski's rule and indicating good drug-like characteristics. researchgate.net For Piperidine-2-carboxylic acid, its small size and chemical nature suggest it would likely have favorable ADMET properties.
| Property | Parameter | Predicted Value/Characteristic | Implication for Drug-Likeness |
| Physicochemical | Molecular Weight | ~129.16 g/mol (for free acid) | Favorable (<< 500 Da) |
| Hydrogen Bond Donors | 2 (NH and OH) | Favorable (≤ 5) | |
| Hydrogen Bond Acceptors | 2 (two Oxygen atoms) | Favorable (≤ 10) | |
| LogP | -2.3 (calculated for free acid) | Favorable (< 5) | |
| Absorption | Gastrointestinal (GI) Absorption | High (predicted for similar scaffolds) researchgate.net | Good potential for oral bioavailability |
| Blood-Brain Barrier (BBB) Permeability | Low (predicted for charged/polar molecules) | May limit central nervous system activity | |
| Metabolism | Cytochrome P450 (CYP) Interactions | Low inhibition potential (predicted for similar scaffolds) researchgate.net | Lower risk of drug-drug interactions |
| Toxicity | General Toxicity | Low (predicted for similar scaffolds) researchgate.net | Favorable safety profile |
Emerging Research Directions and Future Perspectives
Novel Synthetic Routes and Sustainable Chemistry
Biocatalysis, which utilizes enzymes for chemical transformations, represents a significant leap forward. These methods offer high selectivity under mild, aqueous conditions. For instance, cell-free biocatalytic systems using purified and immobilized enzymes have been developed for the production of L-pipecolic acid. rsc.orgrsc.org One such system, combining a pyrroline-5-carboxylate reductase with a lysine-6-dehydrogenase, achieved a molar conversion of over 99% in both batch and continuous flow setups. rsc.orgrsc.org This bienzymatic approach is not only highly efficient but also redox neutral, minimizing waste. rsc.org
Other green chemistry approaches focus on leveraging readily available starting materials and minimizing reaction steps. A recently reported method utilizes optically pure L-lysine to produce pipecolic acid in excellent yields. unibe.ch Furthermore, advancements in catalysis, including the use of heterogeneous cobalt, ruthenium, and iridium-based nanocatalysts, are enabling the efficient hydrogenation of pyridine (B92270) precursors to form the piperidine (B6355638) ring, often in environmentally friendly solvents like water. nih.gov The combination of scalable enzymatic C–H oxidation with radical cross-coupling reactions is also streamlining the synthesis of complex, three-dimensional piperidine derivatives from simple carboxylated piperidines. chemistryviews.org
| Strategy | Key Features | Advantages | Reference |
|---|---|---|---|
| Traditional Chemical Synthesis | Multi-step processes with protection/deprotection | Well-established but often low yield | rsc.org |
| Biocatalytic Synthesis | Uses purified/immobilized enzymes (e.g., reductase, dehydrogenase) | High conversion (>99%), mild conditions, redox neutral | rsc.orgrsc.org |
| Green Continuous Synthesis | Starts from natural L-lysine | Excellent yields, sustainable starting material | unibe.ch |
| Heterogeneous Catalysis | Uses nanocatalysts (e.g., Co, Ru, Ir) for hydrogenation | Acid-free, use of green solvents (water), good yields | nih.gov |
| Biocatalytic C-H Oxidation & Radical Cross-Coupling | Enzymatic hydroxylation followed by Ni-electrocatalytic coupling | Streamlined, enantioselective, avoids expensive metals | chemistryviews.org |
Exploration of Undiscovered Biological Activities
The piperidine ring is a well-established pharmacophore present in numerous natural products and synthetic drugs with a wide range of activities, including anticancer and antibiotic properties. rsc.org However, the full therapeutic potential of the piperidine-2-carboxylic acid scaffold is likely yet to be realized. Researchers are actively exploring new biological applications for its derivatives.
Recent studies have highlighted its role in cellular processes and disease. For example, elevated levels of pipecolic acid are associated with certain metabolic disorders and forms of epilepsy. wikipedia.org It has also been identified as a potential biomarker for esophageal squamous cell carcinoma, where it appears to enhance the antioxidant capabilities of cancer cells, protecting them from oxidative stress-induced DNA damage. nih.gov This discovery opens up new avenues for both diagnostics and therapeutic intervention.
Furthermore, pipecolic acid acts as a modulator in plant immunity, enhancing resistance to bacterial infections and priming the accumulation of defense compounds like salicylic acid in plants such as tobacco. nih.gov This suggests potential applications in agriculture and crop protection. The incorporation of pipecolic acid into existing antibiotic structures, such as actinomycin, has also been shown to generate new analogues with potent activity against gram-positive bacteria and various viruses, demonstrating its utility in overcoming drug resistance. nih.gov
Development of Next-Generation Piperidine-based Drugs
The versatility of the piperidine-2-carboxylic acid structure, with its reactive secondary amine and carboxylic acid groups, makes it an ideal starting point for creating diverse libraries of compounds for drug discovery. The rigid, cyclic framework provides a defined three-dimensional shape that is advantageous for designing molecules that can bind specifically to biological targets. chemistryviews.org
The development of multi-target-directed ligands (MTDLs) is a promising strategy for complex diseases like Alzheimer's, and piperazine-2-carboxylic acid derivatives are being investigated for this purpose. nih.gov By modifying the core structure, researchers have developed compounds that show potent and selective inhibition of enzymes like butyrylcholinesterase (BChE), which is implicated in the progression of Alzheimer's disease. nih.gov
The piperidine scaffold is also central to the synthesis of important local anesthetics like Ropivacaine and Mepivacaine. rsc.orggoogle.com Improving the synthesis of optically pure L-pipecolic acid is crucial for producing these enantiomerically pure drugs more efficiently. google.com Furthermore, the scaffold is a key component in powerful immunosuppressive and anticancer drugs like Rapamycin. researchgate.netresearchgate.net By feeding pipecolic acid analogues to the producing organism, novel Rapamycin derivatives with altered biological activity can be generated, a process known as precursor-directed biosynthesis. researchgate.net
Integration with High-Throughput Screening and Artificial Intelligence in Drug Discovery
The convergence of combinatorial chemistry, high-throughput screening (HTS), and artificial intelligence (AI) is set to revolutionize the discovery of drugs based on the piperidine-2-carboxylic acid scaffold. HTS allows for the rapid testing of large libraries of compounds against specific biological targets. nih.govthermofisher.com Libraries built around the piperazine-2-carboxamide core, a related structure, have been synthesized and screened against a wide variety of targets, demonstrating the power of this approach to accelerate the identification of lead compounds. 5z.com
Artificial intelligence and machine learning (ML) are further accelerating this process. researchgate.net AI algorithms can analyze vast datasets to predict the physicochemical properties, bioactivity, and potential toxicity of novel molecules before they are even synthesized. nih.govharvard.edu Generative AI models can design entirely new, "de novo" molecules with desired properties, moving beyond the screening of existing libraries. harvard.eduyoutube.com
| Application | Description | Impact | Reference |
|---|---|---|---|
| Target Identification | Analyzing genomic and proteomic data to find new disease-relevant protein targets. | Identifies novel therapeutic opportunities for piperidine-based drugs. | researchgate.netharvard.edu |
| Virtual Screening | Using computational models to screen vast virtual libraries of piperidine derivatives for potential activity. | Reduces time and cost by prioritizing compounds for physical screening. | nih.gov |
| Property Prediction | ML models predict ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) properties. | Eliminates compounds with poor drug-like properties early in the process. | nih.govharvard.edu |
| De Novo Design | Generative models (e.g., GANs, VAEs) design novel piperidine structures with optimized properties. | Explores new chemical space and creates highly tailored drug candidates. | harvard.eduyoutube.com |
| Synthesis Planning | AI suggests efficient synthetic pathways for producing designed molecules. | Accelerates the transition from in silico design to laboratory synthesis. | harvard.edu |
For piperidine-based drug discovery, AI can be trained on existing data to understand the structure-activity relationships (SAR) of this class of compounds. This allows for the intelligent design of new derivatives with enhanced potency, selectivity, and better pharmacokinetic profiles. By integrating AI with HTS, the drug discovery pipeline can become significantly more efficient, reducing the time and cost required to bring new therapies to the clinic. researchgate.net
Advancements in Mechanistic Understanding at the Molecular Level
A deeper understanding of how piperidine-2-carboxylic acid and its derivatives interact with their biological targets at the molecular level is crucial for rational drug design. The biosynthesis of L-pipecolic acid from L-lysine is catalyzed by the enzyme lysine (B10760008) cyclodeaminase (LCD). researchgate.netacs.org Detailed mechanistic studies using isotopically labeled substrates have elucidated the steps involved in this conversion, which includes an oxidation-reduction cycle involving NAD+. acs.org
This fundamental knowledge of enzyme mechanisms allows researchers to design inhibitors or manipulate biosynthetic pathways. For example, understanding how pipecolic acid is incorporated into the structure of Rapamycin by binding to the FK506 binding protein (FKBP12) is essential for creating novel analogues with different immunosuppressive or anticancer activities. researchgate.net Similarly, molecular modeling and mechanistic studies, such as Lineweaver-Burk plot analysis, are used to determine how piperazine-2-carboxylic acid derivatives inhibit enzymes like acetylcholinesterase and butyrylcholinesterase, revealing whether they act as competitive, non-competitive, or mixed-type inhibitors. nih.gov This insight is vital for optimizing their efficacy as potential treatments for Alzheimer's disease. nih.gov
Q & A
Q. What are the standard synthetic routes for preparing piperidine-2-carboxylic acid hydrochloride, and how do reaction conditions influence yield and purity?
this compound is commonly synthesized via esterification of piperidine-2-carboxylic acid followed by hydrochloric acid treatment. For example, the Eschweiler–Clarke reaction with methylamine and formaldehyde can methylate the amine group, followed by esterification with methanol and thionyl chloride (SOCl₂) to yield the methyl ester. Subsequent hydrolysis with HCl produces the hydrochloride salt. Reaction conditions (e.g., temperature, solvent, stoichiometry) critically affect yield; for instance, using LiAlH₄ for reduction steps requires anhydrous conditions to avoid side reactions . Purity (>95%) is achievable via recrystallization or azeotropic drying with toluene .
Q. How should researchers handle and store this compound to ensure stability?
The compound is hygroscopic and should be stored in airtight containers under inert gas (e.g., nitrogen) at 2–8°C. Prolonged exposure to moisture or heat (>50°C) can lead to decomposition, releasing toxic gases like HCl. Stability tests indicate no degradation over 12 months when stored properly .
Q. What analytical techniques are recommended for characterizing this compound?
Basic characterization includes:
- NMR spectroscopy (¹H/¹³C) to confirm structure and stereochemistry.
- HPLC with UV detection (λ = 210–230 nm) for purity assessment.
- Melting point analysis (mp ~258°C for racemic forms) to verify identity .
Advanced Research Questions
Q. How can enantiomeric resolution of this compound be optimized, and what challenges arise in achieving high optical purity?
Chiral resolution of racemic mixtures often involves diastereomeric salt formation with resolving agents like tartaric acid. However, achieving >99% enantiomeric excess (ee) typically requires multiple recrystallizations, which reduce overall yield (e.g., 8% after nine recrystallizations). Alternative methods include asymmetric synthesis using enantiopure starting materials or enzymatic resolution, though scalability remains challenging due to cost and reagent availability .
Q. What computational and spectroscopic methods are used to study the conformational dynamics of this compound?
Vibrational spectroscopy (FT-IR, Raman) combined with density functional theory (DFT) calculations can map the compound’s conformational landscape. For example, the equatorial conformation of the piperidine ring is energetically favored, with intramolecular hydrogen bonding between the carboxylic acid and hydrochloride groups stabilizing the structure. Experimental and theoretical studies show strong agreement in predicting vibrational modes (e.g., C=O stretch at 1700 cm⁻¹) .
Q. How do structural modifications of this compound impact its reactivity in medicinal chemistry applications?
Substitution at the 2-position (e.g., fluorophenyl or trifluoromethyl groups) enhances bioactivity by improving target binding (e.g., enzyme inhibition). For instance, derivatives like (4aS)-1-[(3-fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]carboxamide exhibit improved pharmacokinetic profiles due to increased lipophilicity and metabolic stability .
Q. What strategies address contradictions in reported synthetic yields for this compound derivatives?
Discrepancies in yields (e.g., 60% vs. 90%) often stem from variations in workup procedures or reagent quality. For example, incomplete azeotropic drying can leave residual solvents, reducing purity and yield. Systematic optimization of reaction parameters (e.g., SOCl₂ dropwise addition at 0°C) and real-time monitoring via TLC or in situ IR can improve reproducibility .
Methodological Considerations
Q. What protocols mitigate risks when scaling up this compound synthesis?
Q. How can researchers validate the stereochemical assignment of this compound derivatives?
Compare experimental specific rotation values (e.g., [α]D²⁵ = –15.6° for (S)-enantiomer) with literature data. X-ray crystallography or Mosher’s ester analysis provides definitive confirmation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
